molecular formula C24H23N5O2 B11622198 2-Ethyl-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11622198
M. Wt: 413.5 g/mol
InChI Key: MEVMJNFHUZRWBQ-UHFFFAOYSA-N
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Description

2-ETHYL-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines elements of pyrido[1,2-a][1,3]benzimidazole and piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ETHYL-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE typically involves multiple steps, starting from readily available starting materials

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. standard organic synthesis techniques, such as those involving palladium-catalyzed coupling reactions and nucleophilic substitution, are likely employed.

Chemical Reactions Analysis

Types of Reactions

2-ETHYL-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

2-ETHYL-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Industry: Its unique structure may make it useful in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-ETHYL-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-ETHYL-1-[4-(2-FURYLCARBONYL)PIPERAZINO]-3-METHYLPYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE stands out due to its unique combination of functional groups and structural elements. This uniqueness may confer specific properties, such as enhanced binding affinity or selectivity for certain targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

2-ethyl-1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C24H23N5O2/c1-3-17-16(2)18(15-25)22-26-19-7-4-5-8-20(19)29(22)23(17)27-10-12-28(13-11-27)24(30)21-9-6-14-31-21/h4-9,14H,3,10-13H2,1-2H3

InChI Key

MEVMJNFHUZRWBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)C(=O)C5=CC=CO5

Origin of Product

United States

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